ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate
Overview
Description
Ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of hydrazinecarboxylate and is characterized by the presence of a benzylidene group substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solution with the presence of a catalytic amount of hydrochloric acid. The mixture is stirred at a temperature of around 60°C for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require the implementation of efficient purification techniques, such as recrystallization or chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can lead to various substituted benzylidene derivatives.
Scientific Research Applications
Ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, its benzylidene group can interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-hydroxybenzylidene)hydrazinecarboxylate
- Ethyl 2-(3-methoxybenzylidene)hydrazinecarboxylate
- Ethyl 2-(2-hydroxy-4-methoxybenzylidene)hydrazinecarboxylate
Uniqueness
Ethyl 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarboxylate is unique due to the specific positioning of the hydroxy and methoxy groups on the benzylidene ring. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11(15)13-12-7-8-5-4-6-9(16-2)10(8)14/h4-7,14H,3H2,1-2H3,(H,13,15)/b12-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJXTAHWPNCJKG-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=C(C(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=C(C(=CC=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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